![molecular formula C20H18N2O5S B3465834 N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3465834.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Overview
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, commonly known as BMD-1, is a novel compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme that plays a key role in various physiological processes. BMD-1 has shown promising results in preclinical studies, and its potential applications in various fields of research are being explored.
Mechanism of Action
BMD-1 inhibits FAAH by binding to its active site and preventing it from hydrolyzing endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. BMD-1 has been shown to be highly selective for FAAH and does not affect other enzymes that are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
BMD-1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. BMD-1 has also been shown to have potential applications in the treatment of various neurological disorders, such as epilepsy and multiple sclerosis.
Advantages and Limitations for Lab Experiments
BMD-1 has several advantages for lab experiments. It is a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in the metabolism of endocannabinoids. It has also been shown to have good bioavailability and pharmacokinetics in animal models. However, BMD-1 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy in humans are not yet known. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on BMD-1. One potential application is in the treatment of pain and inflammation. BMD-1 has shown promising results in animal models of arthritis and neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. BMD-1 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, BMD-1 may have applications in the field of drug discovery. Its selectivity for FAAH and its ability to increase the levels of endocannabinoids may make it a useful tool for studying the role of endocannabinoids in various physiological processes.
Scientific Research Applications
BMD-1 has been shown to be a potent and selective inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH plays a key role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by BMD-1 leads to an increase in the levels of endocannabinoids, which can have various effects on the body.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-28(24,25)22(17-8-4-6-14-5-2-3-7-16(14)17)12-20(23)21-15-9-10-18-19(11-15)27-13-26-18/h2-11H,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMJVUHRNOMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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